molecular formula C21H22N2O4 B2518053 N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 898411-79-5

N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Cat. No.: B2518053
CAS No.: 898411-79-5
M. Wt: 366.417
InChI Key: RQIRZVDRZOZXSK-UHFFFAOYSA-N
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Description

N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic small molecule compound of interest in chemical and pharmacological research. The structure features an isoquinolin-2-one core, a scaffold observed in various biologically active molecules, linked to a N-benzylacetamide moiety via an ether bridge. The 2-methoxyethyl substitution on the isoquinoline nitrogen may influence the compound's physicochemical properties and binding affinity. Based on its structural features, this compound is a potential candidate for use as a key intermediate in organic synthesis or as a pharmacological probe for [describe the specific biological target or pathway, e.g., kinase inhibition, receptor modulation]. Its primary research applications are anticipated in [list the main research areas, e.g., medicinal chemistry, hit-to-lead optimization, and preclinical studies]. Researchers value this compound for [explain the specific research value, e.g., its potential to elucidate new signaling pathways or its utility in structure-activity relationship (SAR) studies]. While the precise mechanism of action requires further experimental validation, it is hypothesized to involve [describe the hypothesized mechanism, e.g., allosteric inhibition of a specific enzyme or antagonism of a cellular receptor]. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-13-12-23-11-10-17-18(21(23)25)8-5-9-19(17)27-15-20(24)22-14-16-6-3-2-4-7-16/h2-11H,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRZVDRZOZXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkyl halide.

    Formation of the Benzyl Acetamide Moiety: The final step involves the coupling of the benzyl group with the isoquinolinone core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of N-benzyl-acetamides exhibit inhibitory effects against RNA-dependent RNA polymerase (RdRp) of viruses, including SARS-CoV-2. For instance, a series of N-benzyl-acetamides was synthesized and evaluated for their effectiveness against SARS-CoV-2, with some compounds demonstrating IC50 values comparable to established antiviral treatments like remdesivir. These findings suggest that N-benzyl derivatives could serve as a basis for developing new antiviral agents targeting viral replication mechanisms .

Anticancer Properties

Compounds similar to N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide have been investigated for their anticancer properties. Research has shown that certain isoquinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This positions such compounds as promising candidates for cancer therapy .

SARS-CoV-2 Inhibition Study

In a study evaluating the antiviral properties of N-benzyl-acetamides against SARS-CoV-2, several compounds were synthesized and tested for their RdRp inhibitory activity. The most potent compound exhibited an IC50 value lower than that of remdesivir, indicating a strong potential for further development as an antiviral agent .

Anticancer Activity Assessment

A separate investigation focused on the anticancer activity of isoquinoline derivatives revealed that these compounds could significantly inhibit the growth of various cancer cell lines. The study provided evidence for the mechanism involving apoptosis induction and cell cycle arrest, supporting their use in cancer treatment strategies .

Data Tables

The following tables summarize key findings related to the applications and effects of this compound.

Compound Target IC50 (μM) Mechanism
Compound 6d5SARS-CoV-2 RdRp1.11 ± 0.05Inhibits viral replication
IsoquinolineVarious cancer cell linesVariesInduces apoptosis; cell cycle arrest

Mechanism of Action

The mechanism of action of N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, pharmacological profiles, and physicochemical properties.

Structural Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Core Structure Similarity
N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide (Target Compound) 2-(2-methoxyethyl), N-benzyl acetamide C₂₃H₂₅N₂O₅* ~433.45* 1,2-dihydroisoquinoline
EVT-401 3-fluoro-4-(trifluoromethyl)phenyl, 2-(1-hydroxypropan-2-yl)-6-methyl C₂₂H₂₀F₄N₂O₃ 460.41 1,2-dihydroisoquinoline
Verosudil (AR-12286) 2-(dimethylamino)-2-(thiophen-3-yl), 1-oxo-1,2-dihydroisoquinolin-6-yl C₁₉H₂₀N₃O₂S 366.45 1,2-dihydroisoquinoline
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide 2-(2-ethoxyethyl), N-(2-methoxyphenyl) acetamide C₂₂H₂₄N₂O₅ 396.44 1,2-dihydroisoquinoline
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide 2-(2-fluorobenzyl), N-(2,3-dimethylphenyl) acetamide C₂₇H₂₄FN₂O₄ 477.50 Tetrahydroisoquinoline

*Note: Values marked with * are inferred based on structural analogs due to incomplete data for the target compound.

Biological Activity

N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.36 g/mol

The compound features a benzyl group, a methoxyethyl side chain, and an isoquinoline moiety, which are critical for its biological activity.

This compound has been investigated for its effects on various biological targets. Preliminary studies suggest that it may act as a modulator of specific neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The isoquinoline structure is known to interact with these receptors, potentially influencing mood and cognitive functions.

Pharmacological Effects

Antidepressant and Anxiolytic Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, derivatives of isoquinoline have shown promise in enhancing serotonergic activity, which could translate to potential therapeutic effects in mood disorders.

Neuroprotective Properties : Some studies have suggested that N-benzyl derivatives may possess neuroprotective qualities. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that at higher concentrations (500 mg/L), the compound exhibits cytotoxic effects on various cell lines, including human hepatocytes and neuronal cells. The calculated IC50 values were approximately 368.2 mg/L for rat brain striatum primary neurons and 403.1 mg/L for human primary healthy hepatocytes .

Study 1: Antidepressant Activity

A study conducted on a series of isoquinoline derivatives demonstrated that compounds structurally similar to this compound exhibited significant antidepressant-like behavior in forced swim tests. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain .

Study 2: Neuroprotection in Models of Oxidative Stress

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with N-benzyl derivatives significantly reduced neuronal cell death and oxidative damage markers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced oxidative stress damage
CytotoxicityIC50 values: 368.2 mg/L (neurons)

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityAntidepressant ActivityNeuroprotective Effect
N-benzyl derivativesHighYesYes
Other isoquinoline derivativesModerateYesLimited

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